molecular formula C7H10N2O2 B12532995 5-Ethyl-2-methyl-1H-imidazole-4-carboxylic acid CAS No. 701298-46-6

5-Ethyl-2-methyl-1H-imidazole-4-carboxylic acid

Cat. No.: B12532995
CAS No.: 701298-46-6
M. Wt: 154.17 g/mol
InChI Key: IZRNFZUMZPPRGJ-UHFFFAOYSA-N
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Description

5-Ethyl-2-methyl-1H-imidazole-4-carboxylic acid: is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This specific compound is characterized by the presence of an ethyl group at the 5-position, a methyl group at the 2-position, and a carboxylic acid group at the 4-position of the imidazole ring. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-2-methyl-1H-imidazole-4-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups . Another method involves the condensation of aldehydes with 2-aminobenzylalcohol, followed by reaction with tosylamine to form the imidazole ring .

Industrial Production Methods: Industrial production of imidazole derivatives often involves multi-step processes that ensure high yield and purity. These methods typically include the use of catalysts, such as nickel or copper, and may involve microwave-assisted synthesis to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: 5-Ethyl-2-methyl-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted imidazoles, which can have different functional groups such as hydroxyl, alkyl, and acyl groups .

Scientific Research Applications

Chemistry: In chemistry, 5-Ethyl-2-methyl-1H-imidazole-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. It is also employed in the development of new catalysts and ligands for various chemical reactions .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor and its role in various biochemical pathways. It is also used in the synthesis of biologically active molecules .

Medicine: In medicine, imidazole derivatives are known for their therapeutic properties, including antimicrobial, antifungal, and anticancer activities. This compound is investigated for its potential use in drug development .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and materials with specific properties. It is also employed in the development of new materials for electronic and optical applications .

Mechanism of Action

The mechanism of action of 5-Ethyl-2-methyl-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. This interaction can disrupt biochemical pathways and lead to various biological effects .

Comparison with Similar Compounds

Uniqueness: 5-Ethyl-2-methyl-1H-imidazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and methyl groups, along with the carboxylic acid functionality, makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

701298-46-6

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

5-ethyl-2-methyl-1H-imidazole-4-carboxylic acid

InChI

InChI=1S/C7H10N2O2/c1-3-5-6(7(10)11)9-4(2)8-5/h3H2,1-2H3,(H,8,9)(H,10,11)

InChI Key

IZRNFZUMZPPRGJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C(N1)C)C(=O)O

Origin of Product

United States

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